N-Arachidonoyl Taurine-d4

LC-MS/MS Lipidomics Bioanalytical Method Validation

Quantitative LC-MS/MS analysis of N-arachidonoyl taurine (NAT) is compromised by variable extraction recovery, ion suppression, and sample loss. N-Arachidonoyl Taurine-d4 provides the exact solution: • Validated IS for NAT quantification via UPLC-MS/MS with linearity R²≥0.9996 (1-300 ng/ml) and LOQ of 1 ng/ml. • Four deuterium atoms placed on the taurine moiety ensure co-elution and complete isotopic separation, eliminating differential ionization errors. • Enables accurate measurement of endogenous NAT levels in tissue and biofluid samples, supporting TRPV channel, endocannabinoid, and metabolic disease research.

Molecular Formula C2H7NO3S
Molecular Weight 129.17 g/mol
CAS No. 342611-14-7
Cat. No. B583183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Arachidonoyl Taurine-d4
CAS342611-14-7
Synonyms1-Aminoethane-2-sulfonic Acid-d4;  2-Aminoethanesulfonic Acid-d4;  2-Aminoethylsulfonic Acid-d4;  2-Sulfoethylamine-d4;  NSC 32428-d4;  O-Due-d4;  Taufon-d4;  Taukard-d4;  Tauphon-d4;  β-Aminoethylsulfonic Acid-d4; 
Molecular FormulaC2H7NO3S
Molecular Weight129.17 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)N
InChIInChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1D2,2D2
InChIKeyXOAAWQZATWQOTB-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Arachidonoyl Taurine-d4 (CAS 342611-14-7): Analytical Grade Deuterated Internal Standard for Endocannabinoid-Like Lipid Quantification


N-Arachidonoyl Taurine-d4 (CAS 342611-14-7, Item No. 26323) is a stable isotopologue of the endogenous bioactive lipid N-arachidonoyl taurine (NAT), wherein four hydrogen atoms on the taurine moiety are replaced by deuterium . It is specifically designed and validated as an internal standard for the accurate quantification of NAT in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . N-arachidonoyl taurine itself is an arachidonoyl amino acid and a member of the N-acyl taurine class, which are recognized as endocannabinoid-like lipid messengers [1].

N-Arachidonoyl Taurine-d4 Analytical Specificity: Why Unlabeled or Alternative Isotopologues Are Insufficient


Quantitative LC-MS/MS analysis of N-arachidonoyl taurine (NAT) in biological matrices is severely confounded by variable extraction recovery, ion suppression/enhancement, and sample loss during processing [1]. Substitution with non-deuterated NAT as an external calibrant or structurally dissimilar internal standard yields inaccurate measurements due to differential ionization behavior and chromatographic retention . Even among deuterated alternatives, the specific placement of four deuterium atoms on the taurine moiety in N-arachidonoyl taurine-d4 is critical: insufficient deuteration (d1-d3) may result in incomplete isotopic separation from the endogenous analyte, while excessive or improperly positioned deuterium can alter chromatographic retention time relative to the native compound, undermining co-elution and correction accuracy [1]. The d4-labeled isotopologue has been explicitly validated for NAT quantification in peer-reviewed studies, achieving R ≥ 0.9996 linearity across the 1-300 ng/ml range with intra- and inter-day precision and accuracy within acceptable bioanalytical guidelines, a level of method validation not replicated with alternative internal standards [2].

N-Arachidonoyl Taurine-d4 Technical Benchmarking: Validated Performance Data vs. Alternative Internal Standards


Internal Standard Method Validation: d4-C20:4 NAT vs. Non-Labeled Calibration

In a 2023 UPLC-MS/MS validation study, N-arachidonoyl taurine-d4 (d4-C20:4 NAT) was employed as the internal standard for the quantification of five representative N-acyl taurine species [1]. The method demonstrated linearity in the range of 1-300 ng/ml with a correlation coefficient (R) always ≥ 0.9996 for all NATs when using this deuterated internal standard [1]. The limit of detection (LOD) and limit of quantification (LOQ) achieved were 0.3-0.4 ng/ml and 1 ng/ml, respectively, for all compounds [1].

LC-MS/MS Lipidomics Bioanalytical Method Validation

Background Biology of N-Arachidonoyl Taurine: TRPV Channel Activation and Insulin Secretion

The unlabeled analyte N-arachidonoyl taurine functions as an endogenous activator of transient receptor potential vanilloid (TRPV) channels, exhibiting EC50 values of 28 µM for TRPV1 and 21 µM for TRPV4 . At a concentration of 10 µM, it increases calcium flux in HIT-T15 pancreatic β-cells and INS-1 rat islet cells, and increases insulin secretion from 832/13 INS-1 pancreatic β-cells .

TRPV Channels Lipid Signaling Pancreatic Beta Cells

Chemical Identity and Isotopic Purity: d4 Labeling vs. Non-Deuterated NAT

N-Arachidonoyl taurine-d4 (molecular formula C22H33D4NO4S; molecular weight 415.6 g/mol) incorporates four deuterium atoms at the 1,1,2,2 positions of the ethane-1-sulfonic acid moiety . The non-deuterated N-arachidonoyl taurine has a molecular formula of C22H37NO4S and molecular weight of 411.6 g/mol .

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Product Purity and Stability: N-Arachidonoyl Taurine-d4 vs. Unlabeled NAT

N-Arachidonoyl taurine-d4 (Cayman Item No. 26323) is supplied at ≥99% purity for deuterated forms (d1-d4) . The unlabeled N-arachidonoyl taurine is supplied at ≥98% purity . The deuterated internal standard is formulated as a 1 mg/ml solution in ethanol and demonstrates solubility of 10 mg/ml in DMF, 20 mg/ml in DMSO, and 1.5 mg/ml in PBS (pH 7.2) .

Analytical Standard Chemical Purity Stability

N-Arachidonoyl Taurine-d4 Applications: Endocannabinoid-Like Lipid Quantification and TRPV Channel Pharmacology


Validated LC-MS/MS Quantification of Endogenous N-Acyl Taurines in Complex Biological Matrices

N-Arachidonoyl taurine-d4 is optimally utilized as the internal standard for the quantification of N-arachidonoyl taurine (C20:4 NAT) and structurally related N-acyl taurine species in tissue extracts and biofluids. The Falascina et al. (2023) UPLC-MS/MS method, which explicitly validated d4-C20:4 NAT as the internal standard, achieved linearity from 1 to 300 ng/ml with R ≥ 0.9996 and LOQ of 1 ng/ml for five NAT species including saturated, monounsaturated, and polyunsaturated analogues (C16:0, C18:1, C20:4, C22:0, C24:1 NATs) [1]. This method has been successfully applied to quantify NATs in mouse liver and across intestinal sections, establishing a benchmark workflow for researchers studying endocannabinoid-like lipid distribution in metabolic and gastrointestinal tissues [1].

Targeted Lipidomics for TRPV Channel-Mediated Signaling Research

Given that N-arachidonoyl taurine is an endogenous activator of TRPV1 (EC50 = 28 µM) and TRPV4 (EC50 = 21 µM) , N-arachidonoyl taurine-d4 enables precise quantitation of this lipid mediator in experimental models of pain, inflammation, and thermosensation where TRPV channel activity is modulated. Researchers investigating TRPV-dependent calcium flux in pancreatic β-cells, where NAT at 10 µM increases calcium mobilization and potentiates insulin secretion , can use this deuterated standard to monitor endogenous NAT levels and correlate them with functional outcomes in diabetes and metabolic disease models.

Pharmacological Studies of Endocannabinoid System Modulation

The levels of N-arachidonoyl taurine are altered in mouse brain following administration of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis . N-Arachidonoyl taurine-d4 serves as the requisite internal standard for investigators quantifying NAT changes in response to cannabinoid receptor agonists, antagonists, or inhibitors of fatty acid amide hydrolase (FAAH), the enzyme responsible for NAT degradation [2]. This enables precise measurement of pharmacologically induced shifts in the endocannabinoid-like lipidome.

Biomarker Discovery and Validation in Cardiovascular and Arrhythmia Research

The fatty acid analogue N-arachidonoyl taurine has been demonstrated to restore channel gating of mutant IKs potassium channels associated with Long QT syndrome, a cardiac arrhythmia disorder [3]. While the deuterated compound itself is an analytical tool and not a therapeutic agent, its use as an internal standard enables the accurate measurement of endogenous NAT levels in cardiac tissue and plasma. This supports biomarker discovery efforts aimed at understanding the role of N-acyl taurines in cardiac electrophysiology and their potential as diagnostic or prognostic indicators in inherited arrhythmia syndromes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Arachidonoyl Taurine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.